molecular formula C18H15F3N2O2S2 B2853267 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034590-51-5

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2853267
CAS RN: 2034590-51-5
M. Wt: 412.45
InChI Key: RRJBLIVNKQAMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of "TDU-1" and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain signaling pathways that are involved in the inflammatory response. Additionally, it has been found to have antioxidant activity and to be involved in the regulation of cell cycle progression.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments include its potential as an anticancer and anti-inflammatory agent. It has also been found to have antioxidant activity and to be involved in the regulation of cell cycle progression. However, its limitations include the fact that its mechanism of action is not fully understood and that further research is needed to fully elucidate its potential applications.

Future Directions

There are several future directions for research on 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea. One potential direction is to further study its potential as an anticancer agent and to investigate its efficacy in different types of cancer. Another direction is to study its potential as an anti-inflammatory agent and to investigate its role in treating various inflammatory diseases. Additionally, further research is needed to fully elucidate its mechanism of action and to identify potential side effects and limitations. Finally, research could be conducted to explore the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves a multi-step process. The first step involves the reaction of 2-bromoethylthiophene with sodium hydride to form 2-(2-thienyl)ethanol. This is then reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product.

Scientific Research Applications

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been studied for its role in treating various inflammatory diseases.

properties

IUPAC Name

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-1-2-6-13(12)23-16(24)22-11-17(25,14-7-3-9-26-14)15-8-4-10-27-15/h1-10,25H,11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBLIVNKQAMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

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